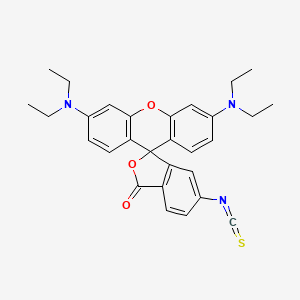![molecular formula C21H21ClO11 B12099907 2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)
2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delphinidin-3-O-rhamnoside chloride is a type of anthocyanin, a water-soluble pigment found in various fruits and vegetables. Anthocyanins are known for their vibrant colors, ranging from red to blue, and are responsible for the pigmentation in many plants. Delphinidin-3-O-rhamnoside chloride, in particular, is a purple-colored compound that contributes to the coloration of berries, eggplants, and other plants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of delphinidin-3-O-rhamnoside chloride typically involves the glycosylation of delphinidin with rhamnose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is often preferred due to its specificity and mild reaction conditions. Chemical glycosylation, on the other hand, may require the use of protecting groups and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of delphinidin-3-O-rhamnoside chloride involves the extraction of delphinidin from natural sources, followed by glycosylation. The extraction process usually involves the use of solvents such as methanol or ethanol to isolate delphinidin from plant materials. The glycosylation step can be carried out using enzymes or chemical reagents to attach the rhamnose moiety .
化学反应分析
Types of Reactions: Delphinidin-3-O-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, leading to the formation of different products .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize delphinidin-3-O-rhamnoside chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogens or other nucleophiles to replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
科学研究应用
Delphinidin-3-O-rhamnoside chloride has a wide range of scientific research applications due to its biological activities and potential health benefits :
Chemistry: It is used as a natural dye and pH indicator in various chemical experiments.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that delphinidin-3-O-rhamnoside chloride has anti-inflammatory, anticancer, and cardioprotective effects. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the food and cosmetic industries as a natural colorant and preservative
作用机制
The mechanism of action of delphinidin-3-O-rhamnoside chloride involves its interaction with various molecular targets and pathways :
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Delphinidin-3-O-rhamnoside chloride induces apoptosis and inhibits the proliferation of cancer cells through the modulation of signaling pathways such as the mTOR pathway.
相似化合物的比较
Delphinidin-3-O-rhamnoside chloride is part of a family of anthocyanins that includes several similar compounds :
- Delphinidin-3-O-glucoside chloride
- Delphinidin-3-O-galactoside chloride
- Delphinidin-3-O-arabinoside chloride
- Delphinidin-3-O-rutinoside chloride
- Delphinidin-3,5-O-diglucoside chloride
- Delphinidin-3-sambubioside chloride
Uniqueness: What sets delphinidin-3-O-rhamnoside chloride apart from its counterparts is the presence of the rhamnose sugar moiety, which can influence its solubility, stability, and bioavailability. This unique structure may also affect its biological activities and potential health benefits .
属性
分子式 |
C21H21ClO11 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC 名称 |
2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-7-16(26)18(28)19(29)21(30-7)32-15-6-10-11(23)4-9(22)5-14(10)31-20(15)8-2-12(24)17(27)13(25)3-8;/h2-7,16,18-19,21,26,28-29H,1H3,(H4-,22,23,24,25,27);1H |
InChI 键 |
VOCUQFLYJQIYIV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)




![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)



